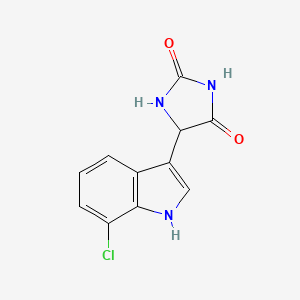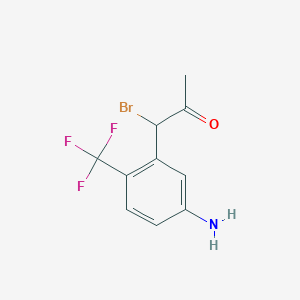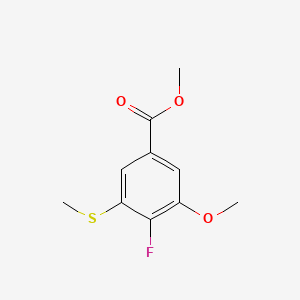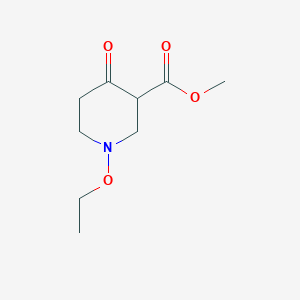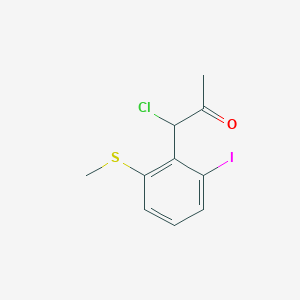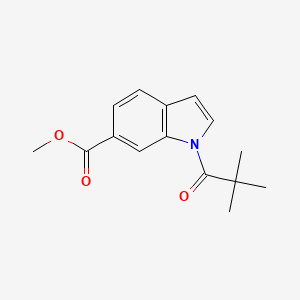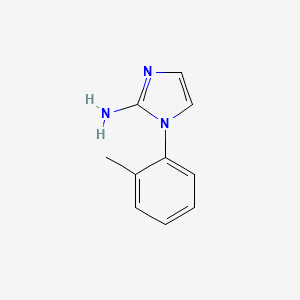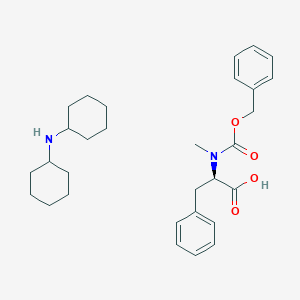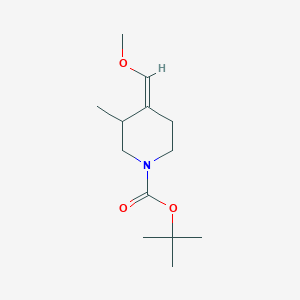
tert-Butyl 4-(methoxymethylene)-3-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-(methoxymethylene)-3-methylpiperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxymethylene group, and a methyl group attached to the piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes.
Métodos De Preparación
The synthesis of 1-Boc-4-(methoxymethylene)-3-methylpiperidine typically involves multiple steps. One common synthetic route starts with the preparation of 4-piperidinemethanol, which is then reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group. The methoxymethylene group is subsequently introduced through a reaction with methoxymethyl chloride under basic conditions. The final product, 1-Boc-4-(methoxymethylene)-3-methylpiperidine, is obtained after purification .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Boc-4-(methoxymethylene)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethylene group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Boc-4-(methoxymethylene)-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-(methoxymethylene)-3-methylpiperidine depends on its specific application. In medicinal chemistry, for example, it may act as a precursor to compounds that interact with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions to reveal the active piperidine moiety, which can then engage in various biochemical interactions. The methoxymethylene group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-Boc-4-(methoxymethylene)-3-methylpiperidine can be compared to other similar compounds, such as:
1-Boc-4-piperidinemethanol: This compound lacks the methoxymethylene group and is used as an intermediate in different synthetic pathways.
1-Boc-4-piperidone: This compound contains a carbonyl group instead of the methoxymethylene group and is used in the synthesis of various pharmaceuticals.
1-Boc-4-(aminomethyl)piperidine: This compound has an aminomethyl group instead of the methoxymethylene group and is used in the synthesis of biologically active molecules.
The uniqueness of 1-Boc-4-(methoxymethylene)-3-methylpiperidine lies in its specific functional groups, which confer distinct reactivity and applications in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl (4Z)-4-(methoxymethylidene)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10-8-14(7-6-11(10)9-16-5)12(15)17-13(2,3)4/h9-10H,6-8H2,1-5H3/b11-9- |
Clave InChI |
LQWFYZGIHWQGMN-LUAWRHEFSA-N |
SMILES isomérico |
CC\1CN(CC/C1=C/OC)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CCC1=COC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





